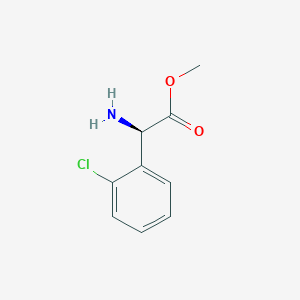

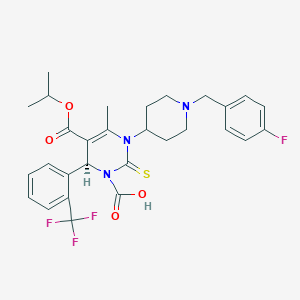

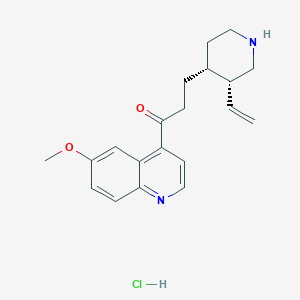

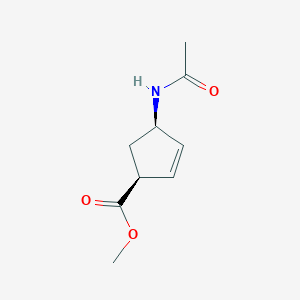

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

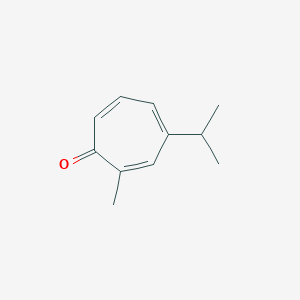

The compound “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .

Molecular Structure Analysis

The molecular structure of “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” can be found in various databases .

Applications De Recherche Scientifique

Structural and Conformational Studies

Structural Insights :Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate and its derivatives exhibit diverse structural features. For instance, certain derivatives exhibit coplanarity of specific groups with cyclopentadienyl rings, as observed in heteroannularly disubstituted ferrocene derivatives. These derivatives also demonstrate self-assembly through intermolecular hydrogen bonds, forming infinite chains or centrosymmetric dimers, as seen in compounds like methyl 1 -(acetamido)ferrocene-1-carboxylate (Cetina et al., 2009).

Conformational Analyses :Conformationally constrained dipeptide surrogates have been synthesized from derivatives of this compound, showcasing the chemical versatility and potential for generating biologically relevant structures. The synthesis of 4-aryl indolizidin-9-one amino acids, for instance, utilizes a common alpha, omega-diaminoazelate enone intermediate, indicating the compound's utility in generating complex molecular structures with potential biological activity (Cluzeau & Lubell, 2004).

Synthetic Applications

Synthesis of Homoconduritols and Homoaminoconduritols :Derivatives of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate have been utilized in the synthesis of new homoconduritols and homoaminoconduritols, compounds with potential pharmaceutical applications. This synthesis involves multiple reaction steps, including epoxidation, cis-hydroxylation, and ring opening, highlighting the compound's role in complex organic synthesis processes (Kaya et al., 2016).

Mechanistic Studies in Organic Chemistry

Microwave-assisted Synthesis :The microwave-assisted synthesis of related compounds, like methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrates the role of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate derivatives in exploring new synthetic pathways. The unexpected stereoselective substitution reaction observed during the synthesis underlines the potential of these compounds in uncovering novel chemical transformations (Onogi et al., 2012).

Propriétés

IUPAC Name |

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJBWENICROWTO-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326967 |

Source

|

| Record name | NSC624590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate | |

CAS RN |

61865-49-4 |

Source

|

| Record name | NSC624590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.